(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate is a complex organic compound with the molecular formula C21H24O9 . This compound is known for its unique structure, which includes multiple acrylate groups attached to a cyclopentane ring. It is used in various scientific and industrial applications due to its reactive nature and ability to form polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate typically involves the reaction of cyclopentanone with acrylate derivatives under controlled conditions. The process begins with the formation of intermediate compounds, which are then subjected to further reactions to introduce the acrylate groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate undergoes several types of chemical reactions, including:
Polymerization: The acrylate groups in the compound make it highly reactive towards polymerization reactions, forming cross-linked polymer networks.
Substitution: The compound can undergo substitution reactions where the acrylate groups are replaced by other functional groups.
Addition: The double bonds in the acrylate groups can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include radical initiators for polymerization, nucleophiles for substitution reactions, and electrophiles for addition reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include cross-linked polymers, substituted acrylates, and addition products with various functional groups. These products have diverse applications in materials science and industrial processes.
Wissenschaftliche Forschungsanwendungen
(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate is used in a wide range of scientific research applications, including:
Chemistry: The compound is used as a monomer in the synthesis of advanced polymeric materials with unique properties.
Biology: It is employed in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: The compound’s reactivity is harnessed in the design of novel therapeutic agents and diagnostic tools.
Wirkmechanismus
The mechanism of action of (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate involves its ability to form covalent bonds with other molecules through its acrylate groups. This reactivity allows it to participate in polymerization and cross-linking reactions, leading to the formation of stable polymer networks. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate include:
- Tetrakisacrylic acid (2-oxocyclopentane-1,1,3,3-tetryl)tetrakismethylene ester
- Cyclopentanone derivatives with multiple acrylate groups
- Polyfunctional acrylates used in polymer synthesis
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows for the formation of highly cross-linked polymer networks. This property makes it particularly valuable in applications requiring materials with high mechanical strength and chemical resistance.
Eigenschaften
CAS-Nummer |
38582-34-2 |
---|---|
Molekularformel |
C21H24O9 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
[2-oxo-1,3,3-tris(prop-2-enoyloxymethyl)cyclopentyl]methyl prop-2-enoate |
InChI |
InChI=1S/C21H24O9/c1-5-15(22)27-11-20(12-28-16(23)6-2)9-10-21(19(20)26,13-29-17(24)7-3)14-30-18(25)8-4/h5-8H,1-4,9-14H2 |
InChI-Schlüssel |
ZYPHDVCHZLZXRM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCC1(CCC(C1=O)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.